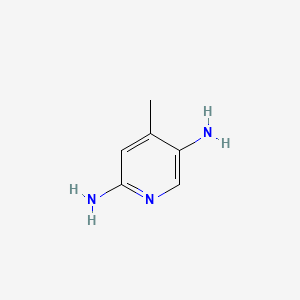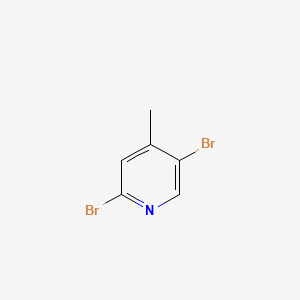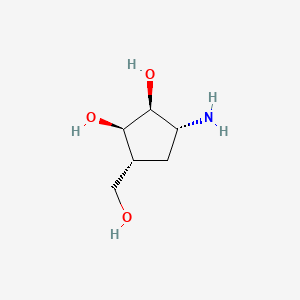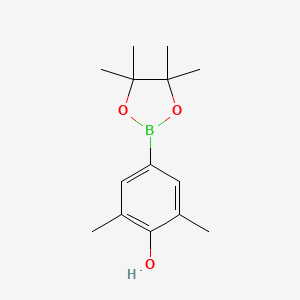
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H2Cl2N2O2S3 and a molecular weight of 301.19 . The SMILES string representation is Clc1nc(ns1)-c2ccc(s2)S(Cl)(=O)=O .
Molecular Structure Analysis
The InChI key for this compound is DCLCBWFFYZNVES-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.19 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided by the manufacturer .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
The thiadiazole moiety is recognized for its anticancer properties. Compounds containing the thiadiazole ring can cross cellular membranes and interact with biological targets due to their mesoionic nature. This allows them to exhibit a broad spectrum of biological activities, including anticancer effects. The presence of the thiophene ring further enhances the compound’s ability to interact with various cancer models, making it a potential candidate for novel anticancer drugs .
Medicinal Chemistry
In medicinal chemistry, the versatility of the thiadiazole and thiophene rings makes them valuable scaffolds for drug development. Their ability to mimic bioisosteres like pyrimidine and oxadiazole means that derivatives of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could lead to the discovery of new drugs with a range of pharmacological properties .
Organic Semiconductors
Thiophene derivatives play a crucial role in the advancement of organic semiconductors. The compound could be used to develop new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), thanks to the thiophene ring’s properties .
Corrosion Inhibitors
The industrial application of thiophene derivatives includes their use as corrosion inhibitors. The specific compound being analyzed could be synthesized into materials that prevent corrosion in various industrial settings, thereby extending the life of metal components .
Anti-Inflammatory Drugs
Thiophene derivatives are known to possess anti-inflammatory properties. The compound’s structure suggests potential use in developing nonsteroidal anti-inflammatory drugs (NSAIDs), which could provide therapeutic benefits for conditions characterized by inflammation .
Antimicrobial Agents
The structural composition of thiophene and thiadiazole rings has been associated with antimicrobial activity. This suggests that 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could be a precursor in the synthesis of new antimicrobial agents to combat various bacterial and fungal infections .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCBWFFYZNVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370967 |
Source


|
| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
306937-21-3 |
Source


|
| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














